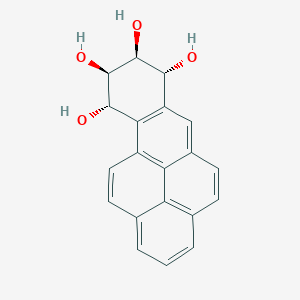

Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel-

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzo(a)pyrene derivatives involves intricate organic reactions, highlighting the complex nature of PAH metabolism and its environmental implications. Enzymatic conversion of benzo(a)pyrene leads predominantly to the diol-epoxide r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene through a single enantiomer of r-7, t-8-dihydroxy-7,8-dihydrobenzo(a)pyrene, showcasing the stereospecific conversion by mixed-function oxidases and epoxide hydratase (Yang et al., 1976).

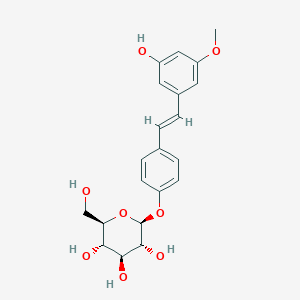

Molecular Structure Analysis

The molecular structure of benzo(a)pyrene derivatives, determined by X-ray crystallography, reveals the detailed geometry of these compounds. The molecular structure of 7alpha, 8beta-dihydroxy-9beta, 10beta-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene has been elucidated, showing diequatorial hydroxyl substituents and a C8 half-chair conformation, with the epoxide ring being symmetric and approximately at right angles to the plane of the aromatic system (Neldle et al., 1980).

Chemical Reactions and Properties

Benzo(a)pyrene derivatives undergo various chemical reactions, including enzymatic conversions leading to highly reactive and toxic metabolites. These reactions are crucial for understanding the carcinogenic potential and environmental fate of PAHs. The synthesis and metabolism of epoxides related to benzo(a)pyrene and dihydrobenzo(a)pyrenes have been studied, revealing the formation of phenols and dihydrodiols, highlighting the instability and reactive nature of these compounds (Waterfall & Sims, 1972).

Physical Properties Analysis

The physical properties of benzo(a)pyrene derivatives, such as stability in aqueous mediums and binding affinity to DNA, are influenced by their molecular structure. These properties are critical for assessing the environmental persistence and biological impact of these compounds. The elucidation of hydrocarbon structure in enzyme-catalyzed benzo[a]pyrene-poly (G) covalent complexes provides insights into the interaction of these compounds with biological macromolecules (Meehan et al., 1976).

Chemical Properties Analysis

The chemical properties, including reactivity and metabolite formation, are pivotal for understanding the toxicological implications of benzo(a)pyrene derivatives. The metabolism of benzo[a]pyrene: conversion of (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene to highly mutagenic 7,8-diol-9,10-epoxides, exemplifies the transformation of these compounds into potent mutagenic and carcinogenic agents (Thakker et al., 1976).

Aplicaciones Científicas De Investigación

DNA and Protein Adducts Analysis

Studies have utilized structure-specific analytical methods to investigate the presence of DNA or protein adducts of Benzo(a)pyrene (BaP) in human tissues. These methods, such as high-performance liquid chromatography with fluorescence detection and gas chromatography-mass spectrometry, provide reliable structural information about the adducts. The detection of tetraols released from DNA or protein by hydrolysis of adducts derived from BaP's major carcinogen, BPDE, highlights the molecular interactions and potential carcinogenic pathways associated with BaP exposure (Boysen & Hecht, 2003).

Anti-carcinogenic Effects of Probiotics

Research on the anti-carcinogenic effects of probiotics and lactic acid bacteria (LAB) against BaP has shown promising results. These microorganisms have demonstrated the ability to bind with BaP in vitro, reducing its carcinogenic potential in food systems. This biological detoxification presents an environmentally friendly and cost-effective method for mitigating the risks associated with BaP contamination in food (Shoukat, 2020).

Cardiovascular Diseases and Molecular Mechanisms

BaP's toxicological effects on vessel-wall cells have been recognized, with evidence suggesting its role in the formation and worsening of cardiovascular diseases (CVDs). The aryl hydrocarbon receptor (AhR) and its signal transduction pathway have been identified as key players in the oxidative stress, inflammation response, and genetic toxicity of vessel-wall cells. Understanding these molecular mechanisms provides insight into the pathogenesis of BaP-evoked CVDs (Fu et al., 2022).

Interaction with Macromolecules

Spectroscopic studies on the interaction of BaP with biologically relevant macromolecules have revealed important insights into its carcinogenic potential. Forster resonance energy transfer (FRET) studies and investigations on dipolar interactions between BaP and different acceptors highlight the complex interactions that underlie its carcinogenicity. These interactions play a pivotal role in carcinogenesis and cancer biochemistry, providing a deeper understanding of BaP's effects at the molecular level (Banerjee et al., 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFVZAJQUSRMCC-FUMNGEBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel- | |

CAS RN |

61490-66-2, 62697-19-2 | |

| Record name | Benzo(a)pyrene-7,10/8,9-tetrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061490662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7alpha,8beta,9beta,10alpha)-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062697192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.